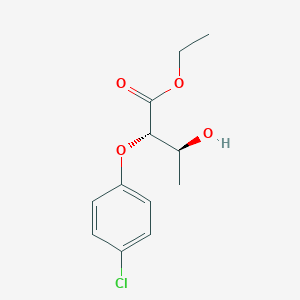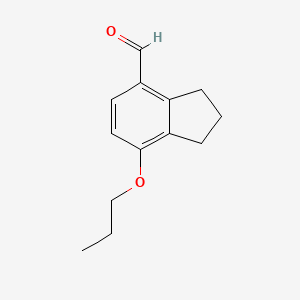
7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with the molecular formula C13H16O2 It is a derivative of indene, characterized by the presence of a propoxy group at the 7th position and an aldehyde group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydro-1H-indene-4-carbaldehyde.
Alkylation: The 7th position of the indene ring is alkylated using propyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: The resulting intermediate is then oxidized to introduce the aldehyde group at the 4th position. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The propoxy group can undergo nucleophilic substitution reactions, where the propoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: 7-Propoxy-2,3-dihydro-1H-indene-4-carboxylic acid.
Reduction: 7-Propoxy-2,3-dihydro-1H-indene-4-methanol.
Substitution: Products depend on the nucleophile used.
Applications De Recherche Scientifique
7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
2,3-Dihydro-1H-indene-4-carbaldehyde: Lacks the propoxy group, making it less hydrophobic.
7-Methoxy-2,3-dihydro-1H-indene-4-carbaldehyde: Contains a methoxy group instead of a propoxy group, which may alter its reactivity and biological activity.
7-Ethoxy-2,3-dihydro-1H-indene-4-carbaldehyde: Similar structure but with an ethoxy group, affecting its physical and chemical properties.
Uniqueness: 7-Propoxy-2,3-dihydro-1H-indene-4-carbaldehyde is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
820237-27-2 |
|---|---|
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
7-propoxy-2,3-dihydro-1H-indene-4-carbaldehyde |
InChI |
InChI=1S/C13H16O2/c1-2-8-15-13-7-6-10(9-14)11-4-3-5-12(11)13/h6-7,9H,2-5,8H2,1H3 |
Clé InChI |
JOLATUKXGRYKCK-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C2CCCC2=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


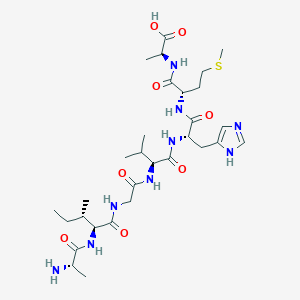
![Thieno[3,2-e][2,1,3]benzoselenadiazole](/img/structure/B12526461.png)

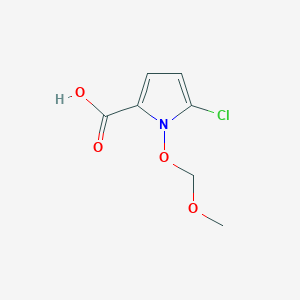
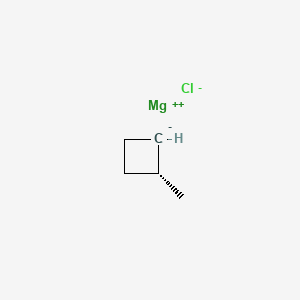

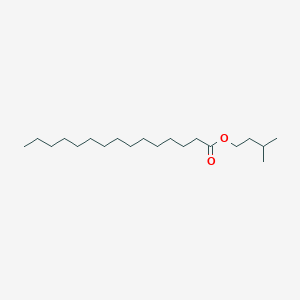
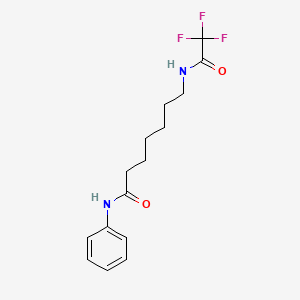

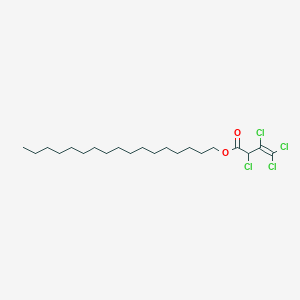

![2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B12526508.png)
